Bisphenol A bis(2-hydroxypropyl) ether
Overview
Description
Bisphenol A bis(2-hydroxypropyl) ether (BPA) is a polymer film with high values and a reactive polymerization initiator . It can be used as an amine scavenger to remove residual amines, which may lead to the formation of toxic compounds during polymerization .
Synthesis Analysis
Bis(hydroxyethyl) ether of bisphenol A is generally used in the field of resin synthesis as a monomer for synthetic resin and a modifier for high molecular polymers . There are two main synthetic methods for bis(hydroxyethyl) ether of bisphenol A: the hydroxyethylation of bisphenol A and chemical recycling of polycarbonate .Molecular Structure Analysis
The molecular formula of Bisphenol A bis(2-hydroxypropyl) ether is C21H28O4 . The InChIKey is NISVZEWKUNUGQQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Bisphenol A bis(2-hydroxypropyl) ether (BPA) is a polymer film with high values and a reactive polymerization initiator . It can be used as an amine scavenger to remove residual amines, which may lead to the formation of toxic compounds during polymerization .Physical And Chemical Properties Analysis
Bisphenol A bis(2-hydroxypropyl) ether has a molecular weight of 376.4 g/mol . It is a natural product found in Streptomyces xanthophaeus .Scientific Research Applications
Detection in Food Packaging : BADGE.2H2O and related compounds are commonly detected in canned foodstuffs, with methodologies established for their accurate quantitative determination using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) (Xiaoya Zhao et al., 2013).
Impact on Steroidogenesis : BADGE.2H2O has been shown to disrupt testicular steroidogenesis by increasing the expression of the Nur77 gene in mouse testicular Leydig cells, indicating its potential impact on reproductive health (S. Ahn et al., 2008).
Analytical Method Development : Several studies focus on developing analytical methods for the simultaneous determination of BADGE.2H2O and its derivatives in various food matrices, emphasizing the need for sensitive and accurate detection techniques (J. Lintschinger et al., 2000; H Gallart-Ayala et al., 2011) (H Gallart-Ayala et al., 2011).
Biocompatibility Studies : Research on the biocompatibility of hydroxylated metabolites of BADGE.2H2O and related compounds in dental applications shows that these metabolites are less cytotoxic and non-mutagenic compared to their parent monomers, highlighting their relative safety in dental contexts (E. Kostoryz et al., 2003).
Toxicity in Aquatic Organisms : A study on zebrafish liver cells revealed that BADGE.2H2O and related bisphenols disrupt lipid homeostasis through different mechanisms, underlining their potential toxicological impact on aquatic life (Anna Marqueño et al., 2021).
Human Exposure Studies : Investigations into the occurrence of BADGE.2H2O and its derivatives in human urine samples in the United States and China indicate widespread human exposure to these compounds, with variations in concentrations based on age, gender, and ethnicity (Lei Wang et al., 2012).
Synthesis and Application : BADGE.2H2O is used as a monomer in resin synthesis and a modifier for high molecular polymers, with various synthetic methods outlined for its production (Chen Zhirong, 2008).
Enzymatic Activity Effects : Some studies focus on the effect of BADGE.2H2O and related monomers on the activity of enzymes such as cholesterol esterase, indicating their potential to influence metabolic processes (R. Smith et al., 2001).
Safety And Hazards
Bisphenol A (BPA) is a toxic endocrine disrupting chemical that is released into the environment through modern manufacturing practices . BPA can disrupt the production, function and activity of endogenous hormones causing irregularity in the hypothalamus-pituitary-gonadal glands and also the pituitary-adrenal function .
Future Directions
Given the opposing responses reported for bisphenol A (BPA) in terms of induction of obesogenic effects and impaired lipid metabolism, the increasing use of bisphenol F (BPF), and the relatively low information available regarding the effects of bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl) in aquatic organisms, this work aims to use the zebrafish liver cell line (ZFL) as an alternative model to characterize the toxicity and the lipid metabolism disruptive potential of the selected compounds in fish .
properties
IUPAC Name |
1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-15(22)13-24-19-9-5-17(6-10-19)21(3,4)18-7-11-20(12-8-18)25-14-16(2)23/h5-12,15-16,22-23H,13-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUUNYUUEFHIHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051592 | |
Record name | Bisphenol A bis(2-hydroxypropyl) ether | |
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Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White flakes; [MSDSonline] | |
Record name | Bisphenol A bis(2-hydroxypropyl) ether | |
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Product Name |
Bisphenol A bis(2-hydroxypropyl) ether | |
CAS RN |
116-37-0, 37353-75-6 | |
Record name | Bisphenol A bis(2-hydroxypropyl) ether | |
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Record name | Bisphenol A bis(2-hydroxypropyl) ether | |
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Record name | 2-Propanol, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |
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Record name | Bisphenol A bis(2-hydroxypropyl) ether | |
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Record name | 1,1'-isopropylidenebis(p-phenyleneoxy)dipropan-2-ol | |
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Record name | 4,4'-Isopropylidenediphenol, propoxylated | |
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Record name | ISOPROPYLIDENEDIPHENOXYPROPANOL | |
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Record name | BISPHENOL A BIS(2-HYDROXYPROPYL) ETHER | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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